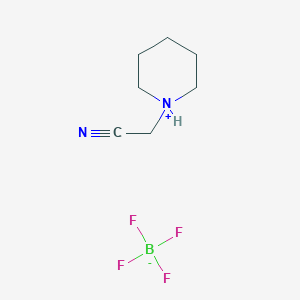
1-(Cyanomethyl)piperidinium Tetrafluoroborate
Overview
Description
1-(Cyanomethyl)piperidinium Tetrafluoroborate is an organic compound with the chemical formula C7H13BF4N2. It is a white to almost white powder or crystalline solid that is soluble in water and organic solvents. This compound is known for its use as a condensation activator in various chemical reactions, particularly in the synthesis of nucleotides and nucleosides .
Preparation Methods
The synthesis of 1-(Cyanomethyl)piperidinium Tetrafluoroborate typically involves the reaction of piperidine with cyanomethyl chloride, followed by the addition of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere to prevent moisture from affecting the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Cyanomethyl)piperidinium Tetrafluoroborate undergoes various types of chemical reactions, including:
Condensation Reactions: It acts as a condensation activator, facilitating the formation of dinucleotides without loss of diastereopurity.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyanomethyl group.
Reduction Reactions: It can be reduced under specific conditions to form different products.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Cyanomethyl)piperidinium Tetrafluoroborate has a wide range of applications in scientific research, including:
Chemistry: Used as a condensation activator in the synthesis of nucleotides and nucleosides.
Biology: Plays a role in the study of nucleic acid chemistry and the development of new biochemical assays.
Industry: Utilized in the production of fine chemicals and as a catalyst in various organic synthesis reactions
Mechanism of Action
The mechanism of action of 1-(Cyanomethyl)piperidinium Tetrafluoroborate involves its ability to donate protons, making it an effective condensation activator. The compound’s tetrafluoroborate counteranion is less nucleophilic, which helps maintain the integrity of the reaction products. This property is particularly useful in the synthesis of dinucleotides, where maintaining diastereopurity is crucial .
Comparison with Similar Compounds
1-(Cyanomethyl)piperidinium Tetrafluoroborate can be compared with other similar compounds, such as:
1-(Cyanomethyl)pyridinium Tetrafluoroborate: Similar in structure but with a pyridinium ring instead of a piperidinium ring.
1-(Cyanomethyl)piperidinium Hexafluorophosphate: Similar but with a different counteranion (hexafluorophosphate).
1-(Cyanomethyl)piperidinium Chloride: Similar but with a chloride counteranion.
The uniqueness of this compound lies in its tetrafluoroborate counteranion, which provides less nucleophilicity and better stability in condensation reactions .
Properties
IUPAC Name |
2-piperidin-1-ium-1-ylacetonitrile;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.BF4/c8-4-7-9-5-2-1-3-6-9;2-1(3,4)5/h1-3,5-7H2;/q;-1/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIKBRNFKUNHIN-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC[NH+](CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693710 | |
| Record name | 1-(Cyanomethyl)piperidin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
434937-12-9 | |
| Record name | 1-(Cyanomethyl)piperidin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Cyanomethyl)piperidinium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Thiophen-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B1523447.png)

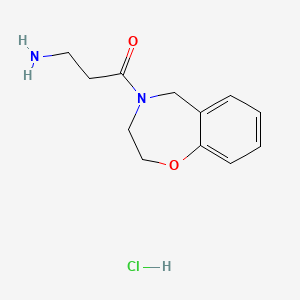

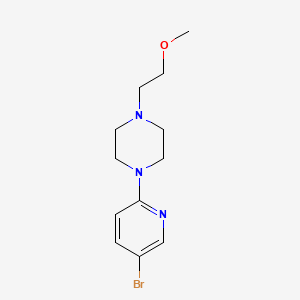
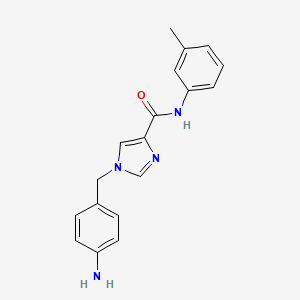
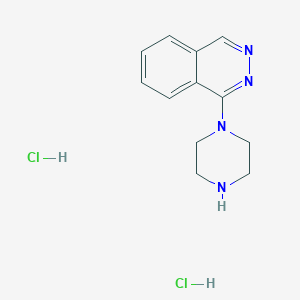
![2-(cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1523460.png)
![(Furan-2-ylmethyl)[(5-methyl-1-benzofuran-2-yl)methyl]amine](/img/structure/B1523461.png)
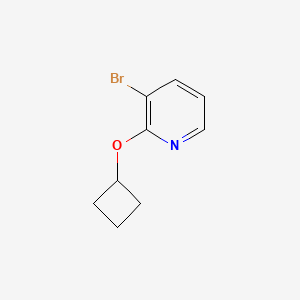
![1-Azaspiro[4.5]decan-4-ol](/img/structure/B1523463.png)

